molecular formula C14H19BrN2O2S B2846690 1-[(E)-2-(4-Bromophenyl)ethenyl]sulfonyl-2-methylpiperidin-4-amine CAS No. 1608618-07-0

1-[(E)-2-(4-Bromophenyl)ethenyl]sulfonyl-2-methylpiperidin-4-amine

Katalognummer B2846690
CAS-Nummer: 1608618-07-0
Molekulargewicht: 359.28
InChI-Schlüssel: IZZRKIWXQGZWGI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(E)-2-(4-Bromophenyl)ethenyl]sulfonyl-2-methylpiperidin-4-amine, also known as BSI-201, is a small molecule inhibitor of poly ADP-ribose polymerase (PARP). PARP is an enzyme that repairs DNA damage in cells. By inhibiting PARP, BSI-201 prevents the repair of DNA damage in cancer cells, leading to their death. BSI-201 has been studied extensively for its potential use in cancer treatment.

Wirkmechanismus

1-[(E)-2-(4-Bromophenyl)ethenyl]sulfonyl-2-methylpiperidin-4-amine works by inhibiting PARP, an enzyme involved in DNA repair. Cancer cells are more reliant on PARP for DNA repair than normal cells, making them more sensitive to PARP inhibition. By inhibiting PARP, this compound prevents the repair of DNA damage in cancer cells, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to increase the levels of DNA damage in cancer cells, leading to their death. It has also been shown to enhance the effectiveness of chemotherapy and radiation therapy, potentially reducing the amount of these treatments needed to achieve a therapeutic effect.

Vorteile Und Einschränkungen Für Laborexperimente

1-[(E)-2-(4-Bromophenyl)ethenyl]sulfonyl-2-methylpiperidin-4-amine has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and used in a variety of assays. It has also been extensively studied in preclinical and clinical settings, providing a wealth of information on its mechanism of action and potential therapeutic applications.
One limitation of this compound is that it may have off-target effects, potentially leading to toxicity in normal cells. It may also have limited effectiveness in certain types of cancer, depending on their specific DNA repair mechanisms.

Zukünftige Richtungen

There are several future directions for the study of 1-[(E)-2-(4-Bromophenyl)ethenyl]sulfonyl-2-methylpiperidin-4-amine. One area of research is the development of new PARP inhibitors with improved efficacy and safety profiles. Another area of research is the identification of biomarkers that can predict response to PARP inhibitors, allowing for more targeted use of these drugs. Additionally, there is ongoing research into the use of PARP inhibitors in combination with other therapies, such as immunotherapy, to enhance their effectiveness.

Synthesemethoden

1-[(E)-2-(4-Bromophenyl)ethenyl]sulfonyl-2-methylpiperidin-4-amine can be synthesized using a multistep process. The first step involves the reaction of 4-bromobenzaldehyde with ethyl 2-bromoacetate to form ethyl 2-(4-bromophenyl)-2-oxoacetate. This intermediate is then reacted with 4-methylpiperidine-2,6-dione to form this compound.

Wissenschaftliche Forschungsanwendungen

1-[(E)-2-(4-Bromophenyl)ethenyl]sulfonyl-2-methylpiperidin-4-amine has been extensively studied for its potential use in cancer treatment. It has been shown to enhance the effectiveness of chemotherapy and radiation therapy in preclinical studies. This compound has also been studied in clinical trials for the treatment of various types of cancer, including breast, ovarian, and lung cancer.

Eigenschaften

IUPAC Name

1-[(E)-2-(4-bromophenyl)ethenyl]sulfonyl-2-methylpiperidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrN2O2S/c1-11-10-14(16)6-8-17(11)20(18,19)9-7-12-2-4-13(15)5-3-12/h2-5,7,9,11,14H,6,8,10,16H2,1H3/b9-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZZRKIWXQGZWGI-VQHVLOKHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCN1S(=O)(=O)C=CC2=CC=C(C=C2)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CC(CCN1S(=O)(=O)/C=C/C2=CC=C(C=C2)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.